molecular formula C19H18BrNO6 B11509044 6-bromo-2-(4-ethoxy-3-methoxyphenyl)-8-methoxy-3-nitro-2H-chromene

6-bromo-2-(4-ethoxy-3-methoxyphenyl)-8-methoxy-3-nitro-2H-chromene

Cat. No.: B11509044
M. Wt: 436.3 g/mol
InChI Key: WOZFYSBNRUZDOZ-UHFFFAOYSA-N
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Description

6-bromo-2-(4-ethoxy-3-methoxyphenyl)-8-methoxy-3-nitro-2H-chromene is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a bromine atom, multiple methoxy groups, and a nitro group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(4-ethoxy-3-methoxyphenyl)-8-methoxy-3-nitro-2H-chromene typically involves multi-step organic reactions. One common method includes the following steps:

    Methoxylation: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Nitration: The nitro group is introduced through nitration reactions using nitric acid and sulfuric acid under controlled conditions.

    Cyclization: The final step involves cyclization to form the chromene ring, which can be achieved through various cyclization reactions depending on the starting materials and intermediates used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(4-ethoxy-3-methoxyphenyl)-8-methoxy-3-nitro-2H-chromene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy or cyano derivatives.

Scientific Research Applications

6-bromo-2-(4-ethoxy-3-methoxyphenyl)-8-methoxy-3-nitro-2H-chromene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-bromo-2-(4-ethoxy-3-methoxyphenyl)-8-methoxy-3-nitro-2H-chromene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-(4-methoxyphenyl)-8-methoxy-3-nitro-2H-chromene
  • 6-bromo-2-(4-ethoxyphenyl)-8-methoxy-3-nitro-2H-chromene
  • 6-bromo-2-(4-ethoxy-3-methoxyphenyl)-3-nitro-2H-chromene

Uniqueness

6-bromo-2-(4-ethoxy-3-methoxyphenyl)-8-methoxy-3-nitro-2H-chromene is unique due to the presence of multiple methoxy groups and a nitro group, which contribute to its distinct chemical properties and reactivity. These structural features may enhance its biological activity and make it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C19H18BrNO6

Molecular Weight

436.3 g/mol

IUPAC Name

6-bromo-2-(4-ethoxy-3-methoxyphenyl)-8-methoxy-3-nitro-2H-chromene

InChI

InChI=1S/C19H18BrNO6/c1-4-26-15-6-5-11(9-16(15)24-2)18-14(21(22)23)8-12-7-13(20)10-17(25-3)19(12)27-18/h5-10,18H,4H2,1-3H3

InChI Key

WOZFYSBNRUZDOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=CC3=C(O2)C(=CC(=C3)Br)OC)[N+](=O)[O-])OC

Origin of Product

United States

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